Cas no 2219371-45-4 (methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate)

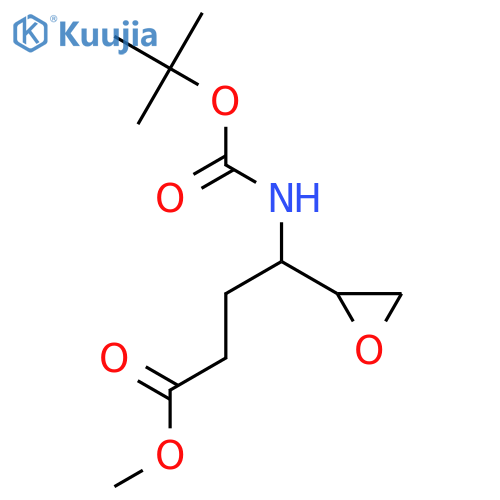

2219371-45-4 structure

商品名:methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate

methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate

- 2219371-45-4

- EN300-1708479

- methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate

-

- インチ: 1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(9-7-17-9)5-6-10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)

- InChIKey: XXPNHWAIQUSFBK-UHFFFAOYSA-N

- ほほえんだ: O1CC1C(CCC(=O)OC)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 259.14197277g/mol

- どういたいしつりょう: 259.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 77.2Ų

methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1708479-10.0g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 10g |

$10018.0 | 2023-06-04 | ||

| Enamine | EN300-1708479-1.0g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 1g |

$2330.0 | 2023-06-04 | ||

| Enamine | EN300-1708479-0.1g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 0.1g |

$2050.0 | 2023-09-20 | ||

| Enamine | EN300-1708479-2.5g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 2.5g |

$4566.0 | 2023-09-20 | ||

| Enamine | EN300-1708479-5g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 5g |

$6757.0 | 2023-09-20 | ||

| Enamine | EN300-1708479-10g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 10g |

$10018.0 | 2023-09-20 | ||

| Enamine | EN300-1708479-5.0g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 5g |

$6757.0 | 2023-06-04 | ||

| Enamine | EN300-1708479-1g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 1g |

$2330.0 | 2023-09-20 | ||

| Enamine | EN300-1708479-0.25g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 0.25g |

$2143.0 | 2023-09-20 | ||

| Enamine | EN300-1708479-0.5g |

methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate |

2219371-45-4 | 0.5g |

$2236.0 | 2023-09-20 |

methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2219371-45-4 (methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量